molecular formula C16H20N4O B3777976 N-benzyl-1-cyclohexyltriazole-4-carboxamide

N-benzyl-1-cyclohexyltriazole-4-carboxamide

Cat. No.: B3777976
M. Wt: 284.36 g/mol
InChI Key: UQZKXDRDSJOULX-UHFFFAOYSA-N
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Description

N-benzyl-1-cyclohexyltriazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a cyclohexyl group, and a carboxamide group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and have found applications in various fields, including pharmaceuticals, agriculture, and materials science.

Properties

IUPAC Name

N-benzyl-1-cyclohexyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c21-16(17-11-13-7-3-1-4-8-13)15-12-20(19-18-15)14-9-5-2-6-10-14/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZKXDRDSJOULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-cyclohexyltriazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the click chemistry approach, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its high efficiency and selectivity. The general synthetic route can be summarized as follows:

    Preparation of Azide Precursor: The azide precursor is prepared by reacting benzyl bromide with sodium azide in an appropriate solvent.

    Preparation of Alkyne Precursor: The alkyne precursor is synthesized by reacting cyclohexylacetylene with propargyl bromide.

    Cycloaddition Reaction: The azide and alkyne precursors are then subjected to the CuAAC reaction in the presence of a copper catalyst, resulting in the formation of the triazole ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of N-benzyl-1-cyclohexyltriazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-cyclohexyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in the formation of reduced triazole derivatives.

Scientific Research Applications

N-benzyl-1-cyclohexyltriazole-4-carboxamide has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-cyclohexyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

N-benzyl-1-cyclohexyltriazole-4-carboxamide can be compared with other similar compounds, such as:

    1,2,3-Triazoles: These compounds share the triazole ring structure but differ in their substituents. They are known for their diverse biological activities and applications in drug discovery and materials science.

    Thiazoles: Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They exhibit a wide range of biological activities and are used in pharmaceuticals and agrochemicals.

    Imidazoles: Imidazoles are another class of five-membered heterocyclic compounds with nitrogen atoms. They are widely used in medicinal chemistry and as antifungal agents.

The uniqueness of N-benzyl-1-cyclohexyltriazole-4-carboxamide lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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